N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide
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Overview
Description
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide is a complex organic compound that features a benzofuran ring substituted with a chlorobenzoyl group and an ethylsulfanylacetamide moiety
Preparation Methods
The synthesis of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Chemical Reactions Analysis
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide can be compared with other similar compounds, such as:
- N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]benzamide
- N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and applications. The unique combination of the benzofuran ring, chlorobenzoyl group, and ethylsulfanylacetamide moiety in this compound makes it particularly interesting for specific applications .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-25-11-16(22)21-17-14-5-3-4-6-15(14)24-19(17)18(23)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODWUVQWMYDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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